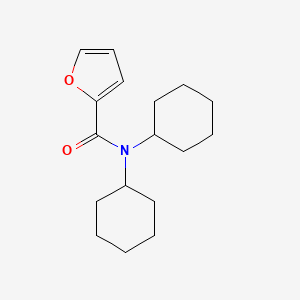![molecular formula C17H17N3O4S B5818119 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5818119.png)
4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide, also known as PSB-0739, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has been found to have a high affinity for the G protein-coupled receptor 40 (GPR40), which is involved in glucose homeostasis and insulin secretion. In
Mechanism of Action
4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide binds to the GPR40 receptor, which is expressed in pancreatic beta cells and plays a key role in glucose homeostasis and insulin secretion. Activation of this receptor by 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide leads to the release of insulin and increased glucose uptake in the cells. This mechanism of action has been studied extensively and has shown promising results in preclinical studies.
Biochemical and Physiological Effects
4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide has been found to have several biochemical and physiological effects, including increased insulin secretion, improved glucose uptake, and reduced blood glucose levels. The compound has also been found to have anti-inflammatory effects, which may contribute to its potential use in treating metabolic diseases.
Advantages and Limitations for Lab Experiments
4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide has several advantages for lab experiments, including its high affinity for the GPR40 receptor and its well-characterized mechanism of action. However, the compound also has some limitations, including its relatively low solubility and stability, which may affect its effectiveness in certain experiments.
Future Directions
There are several future directions for further research on 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide, including the development of more potent and selective GPR40 agonists, the investigation of its potential use in combination with other drugs, and the exploration of its effects on other metabolic pathways. Additionally, further studies are needed to determine the safety and efficacy of 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide in human clinical trials.
Conclusion
4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide is a promising small molecule inhibitor that has been studied for its potential use in treating various metabolic diseases. The compound has a well-characterized mechanism of action and has shown promising results in preclinical studies. Further research is needed to determine its safety and efficacy in human clinical trials and to explore its potential use in combination with other drugs.
Synthesis Methods
The synthesis of 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide involves several steps, starting with the reaction of 4-aminobenzenesulfonamide with 4-bromo-2-fluoroacetophenone to form 4-({[4-(2-bromo-1-fluoro-1-phenylethyl)phenyl]sulfonyl}amino)benzenesulfonamide. This compound is then reacted with 2-oxo-1-pyrrolidineacetamide to form the final product, 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research.
Scientific Research Applications
4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide has been studied for its potential use in treating various diseases, including type 2 diabetes, obesity, and metabolic syndrome. The compound has been found to activate GPR40, leading to increased insulin secretion and glucose uptake in pancreatic beta cells. This mechanism of action makes 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide a promising candidate for the development of new drugs to treat these diseases.
properties
IUPAC Name |
4-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c18-17(22)12-3-5-13(6-4-12)19-25(23,24)15-9-7-14(8-10-15)20-11-1-2-16(20)21/h3-10,19H,1-2,11H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYRBWGUFLUGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[(2-naphthylsulfonyl)imino]diacetamide](/img/structure/B5818040.png)




![2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol](/img/structure/B5818067.png)
![N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5818074.png)
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B5818083.png)

![6-chloro-2-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B5818099.png)


![1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene](/img/structure/B5818136.png)
